![molecular formula C15H18O8 B13947823 Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- CAS No. 51944-00-4](/img/structure/B13947823.png)
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-
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Overview
Description
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is a chemical compound with a molecular formula of C15H18O8. It contains a benzene ring substituted with a propanoic acid group and two ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 2,5-dihydroxy-: Similar structure but with hydroxyl groups instead of ethoxycarbonyl groups.
Benzenepropanoic acid, 2,5-dimethoxy-: Contains methoxy groups instead of ethoxycarbonyl groups.
Uniqueness
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications .
Biological Activity
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- (CAS No. 51944-00-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 51944-00-4 |
Molecular Formula | C13H16O5 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)OCC |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzenepropanoic acid derivatives. A notable study evaluated the efficacy of various compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.
Case Study: Antimicrobial Efficacy
A research article published in Nature reported on the synthesis and evaluation of oxygen-heterocyclic-based pyran analogues, which included benzenepropanoic acid derivatives. The study demonstrated that these compounds displayed potent antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
Antitumor Activity
The antitumor activity of benzenepropanoic acid has also been a subject of investigation. Research indicates that this compound may induce cytotoxic effects in various cancer cell lines.
The proposed mechanism involves the inhibition of specific cellular pathways that are crucial for tumor cell survival and proliferation. For instance, studies have shown that benzenepropanoic acid can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Case Study: Cytotoxic Effects
In a comparative study involving several benzenepropanoic acid derivatives, researchers found that certain compounds exhibited significant cytotoxicity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The order of potency was influenced by the structural modifications on the benzene ring, suggesting that specific substituents could enhance antitumor activity .
Summary of Biological Activities
Activity Type | Pathogens/Cell Lines | Observed Effects |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Significant growth inhibition |
Antitumor | HCT-116, MCF-7 | Induction of apoptosis; cytotoxic effects |
Properties
CAS No. |
51944-00-4 |
---|---|
Molecular Formula |
C15H18O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
DNPIFPRBZKVKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O |
Origin of Product |
United States |
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